
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate
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Overview
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is an organic compound that features a benzoate ester functional group, a tert-butyldimethylsilyl-protected hydroxyl group, and a methyl substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-methylbenzoic acid is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Esterification: The protected intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl group.
Major Products
Oxidation: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.
Reduction: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.
Substitution: 4-hydroxy-2-methylbenzoic acid.
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is used in various scientific research applications:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: As a precursor in the synthesis of functionalized polymers and materials.
Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving silyl-protected compounds.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-methylbenzoate: Lacks the silyl protection, making it more reactive at the hydroxyl site.
Methyl 4-((trimethylsilyl)oxy)-2-methylbenzoate: Uses a trimethylsilyl group instead of tert-butyldimethylsilyl, offering less steric protection.
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-methylbenzoate: Uses a bulkier tert-butyldiphenylsilyl group, providing greater steric protection but potentially more challenging deprotection.
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is unique due to its balance of steric protection and ease of deprotection. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed under mild conditions, making it a versatile protecting group in organic synthesis .
Biological Activity
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate, with the CAS number 2222115-55-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H24O3Si |
Molecular Weight | 280.44 g/mol |
Solubility | Varies with solvent |
Storage Conditions | 2-8°C |
This compound is typically used in research settings and is not intended for human use. It is soluble in various organic solvents, which allows for flexibility in experimental applications .
The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl group. This moiety enhances the compound's stability and solubility, potentially improving its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit methyltransferases, which play crucial roles in various biological processes, including gene regulation and protein synthesis. This inhibition can lead to significant biological effects, such as altered cellular metabolism or reduced pathogen viability.
Study on Enzyme Inhibition
A recent study explored the inhibitory effects of benzoic acid derivatives on SARS-CoV-2 methyltransferases. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory potency and selectivity against viral enzymes. While this compound was not specifically tested, its structural similarity implies potential efficacy in similar applications .
Antitumor Activity
Another area of interest is the antitumor activity of compounds related to this compound. Preliminary investigations have shown that certain benzoate derivatives possess cytotoxic effects on cancer cell lines, leading to apoptosis and reduced tumor growth. Further research is necessary to establish the specific mechanisms through which this compound may exert antitumor effects.
Properties
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-11-10-12(8-9-13(11)14(16)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZCELPGGBPFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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